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Compound of Interest

Compound Name: 2,4-Diphenyl-1,3-dioxolane

Cat. No.: B15402274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

2,4-diphenyl-1,3-dioxolane. Due to the limited availability of published experimental spectra in

readily accessible databases, this document presents predicted spectroscopic data based on

established chemical principles and spectral database simulations. These predictions offer

valuable insights for the characterization and identification of this compound. Additionally,

generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring

experimental data.

Chemical Structure
2,4-Diphenyl-1,3-dioxolane

Molecular Formula: C₁₅H₁₄O₂

Molecular Weight: 226.27 g/mol

CAS Number: 4141-38-2

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,4-diphenyl-1,3-
dioxolane. This data is derived from computational models and should be used as a reference
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for comparison with experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.25-7.45 m 10H
Aromatic protons

(C₆H₅)

~5.90 s 1H
O-CH-O (acetal

proton)

~5.20 dd 1H O-CH(Ph)-CH₂

~4.30 dd 1H O-CH₂ (one proton)

~3.80 dd 1H O-CH₂ (one proton)

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~140 Aromatic C (quaternary)

~129 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~104 O-CH-O (acetal carbon)

~80 O-CH(Ph)-CH₂

~70 O-CH₂

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600, 1490, 1450 Medium-Strong C=C stretch (aromatic ring)

1200-1000 Strong C-O stretch (acetal)

750, 700 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment

226 40 [M]⁺ (Molecular Ion)

225 100 [M-H]⁺

149 30 [C₆H₅CHOCH₂O]⁺

105 90 [C₆H₅CO]⁺ (Benzoyl cation)

77 50 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic

molecule like 2,4-diphenyl-1,3-dioxolane. Instrument parameters may need to be optimized

for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.
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Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30°

or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds.[1]

The number of scans can be adjusted based on the sample concentration (typically 8 to

64 scans).[1]

¹³C NMR Acquisition:

Use the same sample as for ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence.

Due to the low natural abundance of ¹³C, a larger number of scans is required (typically

several hundred to thousands).[2]

A wider spectral width is used compared to ¹H NMR.[2]

Processing: Apply Fourier transformation to the acquired free induction decay (FID), phase

correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak

as a reference.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) and press the mixture into a thin, transparent pellet.[3]

Acquisition:
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Record a background spectrum of the empty sample compartment or the pure KBr pellet.

[4]

Place the sample in the IR beam path.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Processing: The background spectrum is automatically subtracted from the sample spectrum

to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).[5] The solution may need to be further

diluted depending on the sensitivity of the instrument.

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or

Electrospray Ionization (ESI) are common techniques for small molecules.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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